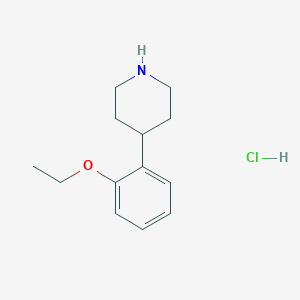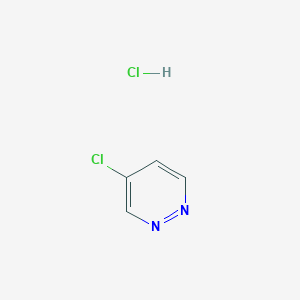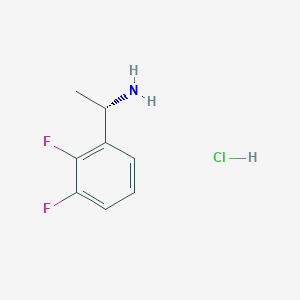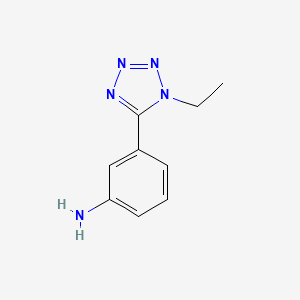
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Overview
Description
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C9H11N5 . It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .
Chemical Reactions Analysis
Tetrazoles, the parent compounds of 3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Scientific Research Applications
Chemical Properties and Synthesis
- A study by Liu et al. (2012) discussed the crystal structure of a related compound, highlighting the formation of hydrogen bonds and the arrangement of molecules in the crystal, which can inform the synthesis and design of similar compounds (Liu et al., 2012).
- Research on the synthesis and antimicrobial activity of substituted anilines, as reported by Banoji et al. (2022), indicates the potential of such compounds for biological applications. This study demonstrates a facile method for synthesizing a new class of anilines that showed significant antibacterial and antifungal activity (Banoji et al., 2022).
Applications in Material Science
- Vezzu et al. (2010) explored the luminescent properties of platinum complexes with aniline derivatives, revealing potential applications in electroluminescence and organic light-emitting diodes (OLEDs). Such studies suggest avenues for using similar tetrazolyl compounds in material science, particularly in the development of new luminescent materials (Vezzu et al., 2010).
Biological Interactions
- Wu et al. (2014) investigated the DNA-binding properties and antioxidant activities of silver(I) complexes containing aniline derivatives, indicating the potential of such compounds in understanding and modulating biological interactions (Wu et al., 2014).
Novel Synthesis Methods
- Zheng and Wang (2019) presented a new catalytic system for the synthesis of N-arylated amines, showcasing the versatility of aniline derivatives in chemical synthesis and the potential for creating a wide range of compounds for various applications (Zheng & Wang, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets due to their diverse biological applications .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties, which can influence their interaction with biological targets .
Biochemical Pathways
Tetrazoles have been reported to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions, a form that tetrazoles can take, are more soluble in lipids than carboxylic acids, which could potentially enhance the bioavailability of these compounds by facilitating their penetration through cell membranes .
Result of Action
Tetrazoles have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The chemical properties of tetrazoles suggest that factors such as ph and temperature could potentially impact their stability and activity .
properties
IUPAC Name |
3-(1-ethyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-9(11-12-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXMVBWPIAEYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)

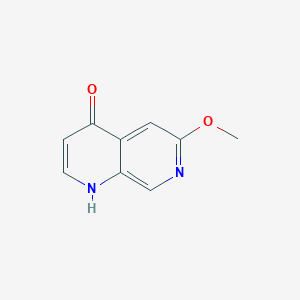

![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)
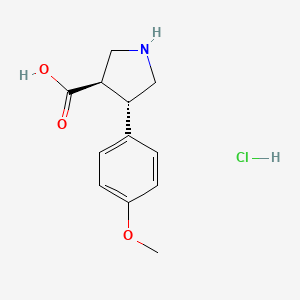
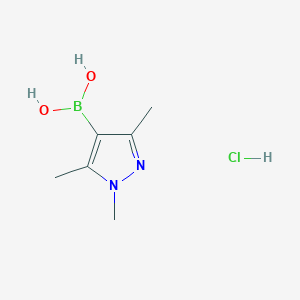

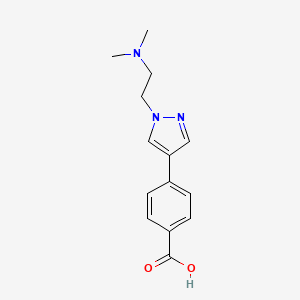
![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)
